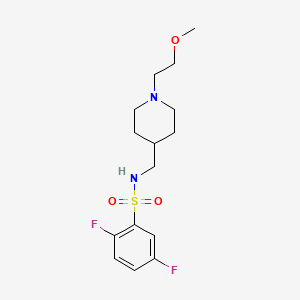

2,5-difluoro-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2,5-Difluoro-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzenesulfonamide is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a sulfonamide group attached to a difluorobenzene ring, which is further connected to a piperidine ring with a methoxyethyl substituent.

Mechanism of Action

Target of Action

It is known that boronic esters, such as pinacol boronic esters, are highly valuable building blocks in organic synthesis . They are often used in various chemical reactions, including the Suzuki–Miyaura cross-coupling , which is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

The compound’s mode of action involves the protodeboronation of alkyl boronic esters . The protodeboronation is paired with a Matteson–CH2–homologation, allowing for a formal anti-Markovnikov alkene hydromethylation . This is a valuable but relatively unknown transformation .

Biochemical Pathways

The affected biochemical pathways involve the hydromethylation sequence, which has been applied to methoxy protected (−)-Δ8-THC and cholesterol . The protodeboronation was further used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .

Pharmacokinetics

It is known that boronic acids and their esters are only marginally stable in water . Therefore, this could potentially affect the bioavailability of the compound.

Result of Action

The result of the compound’s action involves the formal anti-Markovnikov alkene hydromethylation . This transformation is valuable in organic synthesis . The hydromethylation sequence has been applied to methoxy protected (−)-Δ8-THC and cholesterol , indicating that the compound could potentially be used in the synthesis of these substances.

Action Environment

The action environment can significantly influence the compound’s action, efficacy, and stability. For instance, the pH strongly influences the rate of the hydrolysis reaction of boronic pinacol esters, which is considerably accelerated at physiological pH . Therefore, care must be taken when considering these boronic pinacol esters for pharmacological purposes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-difluoro-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the piperidine core. One common approach is to react 4-piperidone with 2-methoxyethanol under acidic conditions to form the 1-(2-methoxyethyl)piperidin-4-yl intermediate. This intermediate is then reacted with 2,5-difluorobenzenesulfonyl chloride in the presence of a base to yield the final product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up, ensuring that reaction conditions are optimized for maximum yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

Oxidation: : The sulfonamide group can be oxidized to form sulfonic acid derivatives.

Reduction: : The piperidine ring can be reduced to form piperidine derivatives.

Substitution: : The fluorine atoms on the benzene ring can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: : Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired functional group.

Major Products Formed

Sulfonic Acid Derivatives: : Resulting from the oxidation of the sulfonamide group.

Piperidine Derivatives: : Resulting from the reduction of the piperidine ring.

Substituted Benzene Derivatives: : Resulting from the substitution of fluorine atoms on the benzene ring.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its sulfonamide group makes it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound can be used to study enzyme inhibition and protein binding. Its structural similarity to other biologically active compounds makes it a valuable tool in drug discovery.

Medicine

In medicine, this compound has potential applications as a therapeutic agent. Its ability to interact with biological targets can be exploited to develop new drugs for various diseases.

Industry

In industry, this compound can be used in the production of agrochemicals, dyes, and other chemical products. Its unique chemical properties make it suitable for a wide range of applications.

Comparison with Similar Compounds

Similar Compounds

2,5-Difluorobenzenesulfonamide: : Similar structure but lacks the piperidine ring.

N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzenesulfonamide: : Similar structure but lacks the fluorine atoms on the benzene ring.

Uniqueness

The presence of both the sulfonamide group and the difluorobenzene ring, along with the piperidine ring, makes this compound unique

Biological Activity

2,5-Difluoro-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzenesulfonamide is a synthetic organic compound that has garnered interest due to its potential biological activities. The compound features a sulfonamide group, which is known for its diverse pharmacological properties, particularly in medicinal chemistry.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- IUPAC Name : this compound

- Molecular Formula : C16H22F2N2O2S

- Molecular Weight : 348.43 g/mol

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The piperidine moiety suggests potential interactions with neurotransmitter receptors, while the sulfonamide group may influence enzyme activity. Specifically, the compound may modulate pathways related to neurotransmission and metabolic regulation.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Studies have shown that compounds containing a sulfonamide group can inhibit bacterial growth by interfering with folate synthesis pathways.

- Anti-inflammatory Properties : The compound may exhibit anti-inflammatory effects, possibly through inhibition of cyclooxygenase (COX) enzymes or modulation of cytokine production.

- Neurological Effects : Given the piperidine structure, there is potential for the compound to affect central nervous system functions, possibly aiding in the treatment of neurological disorders.

Research Findings and Case Studies

Several studies have been conducted to evaluate the biological activity of this compound:

Antimicrobial Studies

A study published in the Journal of Medicinal Chemistry evaluated various benzenesulfonamides for their antimicrobial properties. It was found that derivatives similar to this compound exhibited significant inhibition against Gram-positive bacteria, indicating a promising therapeutic application in treating infections .

Anti-inflammatory Research

In vitro assays demonstrated that this compound could reduce the production of pro-inflammatory cytokines in macrophage cultures. This suggests its potential utility in conditions characterized by chronic inflammation .

Neurological Implications

Research focusing on piperidine derivatives has indicated that they can modulate neurotransmitter systems. For instance, compounds structurally related to this compound were shown to enhance dopaminergic signaling in animal models, suggesting possible applications in treating Parkinson's disease .

Data Table: Summary of Biological Activities

Properties

IUPAC Name |

2,5-difluoro-N-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22F2N2O3S/c1-22-9-8-19-6-4-12(5-7-19)11-18-23(20,21)15-10-13(16)2-3-14(15)17/h2-3,10,12,18H,4-9,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVCYBQXBDXPEHC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1CCC(CC1)CNS(=O)(=O)C2=C(C=CC(=C2)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22F2N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.